Cuneataside C

Description

Structure

3D Structure

Properties

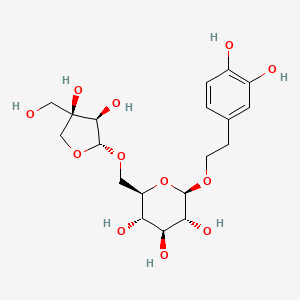

Molecular Formula |

C19H28O12 |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C19H28O12/c20-7-19(27)8-30-18(16(19)26)29-6-12-13(23)14(24)15(25)17(31-12)28-4-3-9-1-2-10(21)11(22)5-9/h1-2,5,12-18,20-27H,3-4,6-8H2/t12-,13-,14+,15-,16+,17-,18-,19-/m1/s1 |

InChI Key |

LBHKVQMODMELAS-OTCFHACESA-N |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)(CO)O |

Canonical SMILES |

C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)(CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Isolation of Bioactive Compounds from Lespedeza cuneata

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific information on a compound named "Cuneataside C" from Lespedeza cuneata. This guide, therefore, focuses on the isolation and characterization of other well-documented bioactive compounds from this plant, including phenylpropanoid glycosides (such as Cuneataside E and F), lignan glycosides, and flavonoids, for which detailed experimental protocols are available.

Introduction

Lespedeza cuneata (Dum. Cours.) G. Don, commonly known as Chinese bushclover, is a perennial legume that has been utilized in traditional medicine for various ailments, including diabetes, inflammation, and insomnia.[1][2] Phytochemical investigations have revealed a rich profile of bioactive constituents, primarily flavonoids and lignans, which have demonstrated a range of pharmacological activities such as antioxidant, anti-inflammatory, antidiabetic, and cytotoxic effects.[1][2][3] This technical guide provides a comprehensive overview of the methodologies for the extraction, isolation, and characterization of these valuable compounds from the aerial parts of Lespedeza cuneata.

Extraction and Fractionation

The initial step in the isolation of bioactive compounds from Lespedeza cuneata involves the extraction from the dried plant material, followed by fractionation to separate compounds based on their polarity.

General Extraction Protocol

A common method for the extraction of a broad range of compounds from the aerial parts of Lespedeza cuneata involves the use of aqueous methanol.

Experimental Protocol:

-

The dried and powdered aerial parts of Lespedeza cuneata (e.g., 3.8 kg) are extracted with 80% methanol (MeOH) at room temperature for 72 hours. This process is typically repeated three times to ensure exhaustive extraction.[1]

-

The resulting extracts are combined and filtered.

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude MeOH extract.[1]

-

The crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH), to yield respective fractions.[1][2]

Alternative Extraction Method

For the specific isolation of phenylpropanoid glycosides like Cuneataside E and F, a reflux extraction with 70% ethanol (EtOH) has been employed.

Experimental Protocol:

-

The dried plant material (e.g., 21 kg) is subjected to reflux extraction with 70% EtOH three times.

-

The solvent is evaporated under reduced pressure to obtain the crude extract.

Isolation and Purification of Compounds

The fractions obtained from the initial extraction are subjected to various chromatographic techniques to isolate individual compounds.

Isolation of Phenylpropanoid Glycosides (Cuneataside E and F)

Experimental Protocol:

-

The crude extract from the 70% EtOH extraction is subjected to a diatomite column and eluted with a series of solvents including ether, CHCl₃, EtOAc, CH₃COCH₃, 95% EtOH, and 70% EtOH, yielding multiple fractions.

-

The fraction eluted with CH₃COCH₃ is further purified using column chromatography over a polyamide resin.

-

Elution is carried out with a gradient of EtOH in water (e.g., 30%, 60%, and 95% v/v) to yield several sub-fractions.

-

Further purification of these sub-fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20, as well as preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

Isolation of Lignan and Flavonoid Glycosides

Experimental Protocol:

-

The EtOAc-soluble fraction from the 80% MeOH extraction is subjected to repeated column chromatography and HPLC for the isolation of lignan and flavonoid glycosides.[2]

-

These chromatographic steps typically involve silica gel, Sephadex LH-20, and reversed-phase C18 columns.

Quantitative Data

The following tables summarize key quantitative data for some of the compounds isolated from Lespedeza cuneata.

Table 1: Extraction Yields

| Extraction Method | Plant Part | Solvent | Yield (%) | Reference |

| Maceration | Aerial Parts | 80% MeOH | 10.3 | [1] |

| Reflux | Aerial Parts | 70% EtOH | 17.5 | |

| Hot Water Extraction | Aerial Parts | Water | 12.6 | [3] |

| 50% Ethanol Extraction | Aerial Parts | 50% EtOH | 17.6 | [3] |

Table 2: Biological Activity of Lespedeza cuneata Extracts and Isolated Compounds

| Compound/Extract | Biological Activity | Assay | IC₅₀/EC₅₀ | Reference |

| L. cuneata Extract | Antioxidant | DPPH | 20-25 µg/mL | [3][4] |

| Quercetin | Anticancer | HCT-116 cells | 1.0-2.5 µM | [4] |

| Rutin | Anticancer | HCT-116 cells | 2.0-5.5 µM | [4] |

| Lignan Glycosides | Anti-ulcerative colitis | xbp1 promoter activation | 0.18-0.64 µM | [5][6] |

| L. cuneata Extract | α-Glucosidase Inhibition | α-Glucosidase assay | 28.1 µg/mL | [7] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of bioactive compounds from Lespedeza cuneata.

Caption: General workflow for compound isolation from L. cuneata.

Signaling Pathway

Extracts from Lespedeza cuneata have been shown to inhibit platelet aggregation through the modulation of the MAPK and PI3K/AKT signaling pathways.[8]

Caption: Inhibition of platelet signaling pathways by L. cuneata.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Analysis of Lespedeza Species: Traditional Uses and Biological Activity of the Fabaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylpropanoid and lignan glycosides from the aerial parts of Lespedeza cuneata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. Antiplatelet and Antithrombotic Activities of Lespedeza cuneata via Pharmacological Inhibition of Integrin αIIbβ3, MAPK, and PI3K/AKT Pathways and FeCl3-Induced Murine Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Dance of Nature: A Technical Guide to the Biosynthesis of Phenylpropanoid Glycosides

For Researchers, Scientists, and Drug Development Professionals

The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, responsible for the biosynthesis of a vast array of compounds crucial for plant survival and interaction with the environment. Among these are the phenylpropanoid glycosides, a diverse group of molecules with significant pharmacological and biological activities. This technical guide provides an in-depth exploration of the core biosynthetic pathway of phenylpropanoid glycosides, offering detailed experimental protocols and quantitative data to support research and development in this field.

The Core Phenylpropanoid Pathway: From Amino Acid to Activated Precursor

The journey to phenylpropanoid glycosides begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. A series of three core enzymatic reactions, often referred to as the general phenylpropanoid pathway, converts L-phenylalanine into the key activated intermediate, p-coumaroyl-CoA.[1]

Phenylalanine Ammonia-Lyase (PAL)

The first committed step is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL; EC 4.3.1.24).[1] This reaction represents a critical regulatory point, channeling carbon from primary metabolism into the phenylpropanoid pathway.

Cinnamate-4-Hydroxylase (C4H)

Next, cinnamate-4-hydroxylase (C4H; EC 1.14.14.91), a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid at the para-position to yield p-coumaric acid.[1]

4-Coumarate:CoA Ligase (4CL)

The final step of the core pathway is the activation of p-coumaric acid by 4-coumarate:CoA ligase (4CL; EC 6.2.1.12), which catalyzes the formation of a high-energy thioester bond with coenzyme A to produce p-coumaroyl-CoA.[1] This activated molecule stands at a crucial metabolic branch point, ready to be directed towards the biosynthesis of various classes of phenylpropanoids, including flavonoids, lignins, and, of particular interest here, phenylpropanoid glycosides.

Diversification through Glycosylation: The Role of UDP-Glycosyltransferases (UGTs)

The attachment of sugar moieties, a process known as glycosylation, is a key mechanism for diversifying the structure and function of phenylpropanoids. This reaction is catalyzed by a large and diverse family of enzymes called UDP-glycosyltransferases (UGTs; EC 2.4.1.-). UGTs utilize an activated sugar donor, typically UDP-glucose, to attach a glycosyl group to a specific hydroxyl group on the phenylpropanoid aglycone. This modification can significantly alter the solubility, stability, and biological activity of the parent compound.

Quantitative Insights: Enzyme Kinetics

Understanding the kinetic properties of the enzymes in the phenylpropanoid pathway is fundamental for metabolic engineering and drug development. The following tables summarize key kinetic parameters for PAL, C4H, and 4CL from various plant sources.

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)

| Plant Species | Substrate | Km (µM) | Vmax (pkat/µg protein) | Reference |

| Salix viminalis (Willow) - SvPAL1 | L-Phenylalanine | 81.6 ± 0.30 | 15.5 ± 0.43 | [2] |

| Salix viminalis (Willow) - SvPAL2 | L-Phenylalanine | 32.35 ± 0.50 | 7.13 ± 0.43 | [2] |

| Salix viminalis (Willow) - SvPAL3 | L-Phenylalanine | 88.41 ± 0.55 | 27.16 ± 1.32 | [2] |

| Pyrus bretschneideri (Pear) - PbPAL1 | L-Phenylalanine | - | - | [3] |

| Pyrus bretschneideri (Pear) - PbPAL2 | L-Phenylalanine | - | - | [3] |

| Annona cherimola (Cherimoya) | L-Phenylalanine | Two Km values reported | - | [4] |

Table 2: Kinetic Parameters of Cinnamate-4-Hydroxylase (C4H)

| Plant Species | Substrate | Km (µM) | Vmax (nmoles/min/mg protein) | Reference |

| Glycine max (Soybean) - GmC4H2 | trans-Cinnamic acid | 6.438 ± 0.74 | 3.6 ± 0.15 | [5] |

| Glycine max (Soybean) - GmC4H14 | trans-Cinnamic acid | 2.74 ± 0.18 | 56.38 ± 0.73 | [5] |

| Glycine max (Soybean) - GmC4H20 | trans-Cinnamic acid | 3.83 ± 0.44 | 0.13 | [5] |

Table 3: Kinetic Parameters of 4-Coumarate:CoA Ligase (4CL)

| Plant Species | Substrate | Km (µM) | Vmax (nkat/mg protein) | Reference |

| Morus atropurpurea (Mulberry) - Ma4CL3 | 4-Coumaric acid | 10.49 | 4.4 | [6] |

| Populus trichocarpa (Poplar) - Pt4CL-like | Sodium acetate | 1.91 ± 0.05 mM | 1.26 ± 0.075 | [7] |

Visualizing the Pathway: A DOT Language Representation

The following diagram, generated using the DOT language, illustrates the core biosynthetic pathway of phenylpropanoid glycosides.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of phenylpropanoid glycoside biosynthesis.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This protocol is adapted from established methods and measures the conversion of L-phenylalanine to trans-cinnamic acid.[8][9]

Materials:

-

Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 14 mM 2-mercaptoethanol, 3% (w/v) polyvinylpolypyrrolidone (PVPP).

-

Reaction Buffer: 100 mM Tris-HCl (pH 8.8).

-

Substrate Solution: 15 mM L-phenylalanine in Reaction Buffer.

-

Stop Solution: 6 M HCl.

-

Plant tissue (e.g., leaf samples).

-

Spectrophotometer.

Procedure:

-

Enzyme Extraction:

-

Homogenize 150 mg of fresh plant tissue in 2 mL of ice-cold Extraction Buffer.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 1.9 mL of Reaction Buffer and 1.0 mL of Substrate Solution.

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the enzyme extract.

-

Incubate the reaction at 30°C for 15 minutes.

-

Stop the reaction by adding 200 µL of Stop Solution.

-

Measure the absorbance of the reaction mixture at 290 nm against a blank (a reaction mixture where the enzyme extract was added after the stop solution).

-

-

Calculation of a specific Activity:

-

Calculate the amount of trans-cinnamic acid produced using its molar extinction coefficient (ε = 10,000 M-1cm-1 at 290 nm).

-

Express PAL activity as nmol of trans-cinnamic acid formed per minute per mg of protein.

-

Cinnamate-4-Hydroxylase (C4H) Enzyme Activity Assay

This protocol outlines the measurement of C4H activity by quantifying the formation of p-coumaric acid from trans-cinnamic acid.[9]

Materials:

-

Resuspension Buffer: Specific buffer composition may vary depending on the plant source, but a common base is a phosphate or Tris buffer at a slightly alkaline pH.

-

Microsomal preparation from plant tissue.

-

trans-Cinnamic acid solution.

-

NADPH.

-

HPLC system with a C18 column.

-

p-Coumaric acid standard.

Procedure:

-

Microsomal Preparation:

-

Isolate microsomes from plant tissue (e.g., stems or leaves) using differential centrifugation.

-

Resuspend the final microsomal pellet in an appropriate buffer.

-

-

Enzyme Assay:

-

Set up the reaction mixture in a final volume of 200 µL containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

1 mM NADPH

-

100 µM trans-cinnamic acid

-

50-100 µg of microsomal protein

-

-

Incubate the reaction at 30°C for 30 minutes with shaking.

-

Stop the reaction by adding 20 µL of 6 M HCl.

-

-

Product Analysis:

-

Centrifuge the reaction mixture to pellet the protein.

-

Analyze the supernatant by HPLC to quantify the amount of p-coumaric acid formed.

-

Use a standard curve of authentic p-coumaric acid to calculate the concentration.

-

-

Calculation of a specific Activity:

-

Express C4H activity as nmol of p-coumaric acid formed per minute per mg of microsomal protein.

-

4-Coumarate:CoA Ligase (4CL) Enzyme Activity Assay

This spectrophotometric assay measures the formation of p-coumaroyl-CoA.

Materials:

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.5).

-

Substrate Solution: A range of concentrations of 4-coumaric acid.

-

Co-substrate Solution: 2.5 mM ATP, 2.5 mM MgCl2.

-

Initiating Solution: 0.2 mM Coenzyme A (CoA).

-

Purified or partially purified 4CL enzyme.

-

Spectrophotometer.

Procedure:

-

Enzyme Assay:

-

In a 1 mL cuvette, combine:

-

800 µL of Reaction Buffer

-

100 µL of Substrate Solution (at a specific concentration)

-

50 µL of Co-substrate Solution

-

5-10 µg of 4CL enzyme

-

-

Mix gently and incubate at 30°C for 2 minutes.

-

Initiate the reaction by adding 50 µL of the Initiating Solution.

-

Immediately monitor the increase in absorbance at 333 nm for 5-10 minutes.

-

-

Calculation of a specific Activity:

-

Calculate the rate of p-coumaroyl-CoA formation using its molar extinction coefficient (ε = 21,000 M-1cm-1 at 333 nm).

-

Express 4CL activity as nkat (nmol/s) per mg of protein.

-

UDP-Glycosyltransferase (UGT) Activity Assay

This general protocol can be adapted for various phenylpropanoid substrates and UGTs, often relying on chromatographic separation of the glycosylated product. A common method involves using a commercially available kit that detects the UDP byproduct.[5]

Materials:

-

Reaction Buffer: Typically a Tris-HCl or phosphate buffer at a pH between 7.0 and 8.5.

-

Acceptor Substrate: The phenylpropanoid aglycone of interest (e.g., quercetin, kaempferol, caffeic acid).

-

Sugar Donor: UDP-glucose (or other relevant UDP-sugar).

-

Purified recombinant UGT enzyme.

-

HPLC or LC-MS system.

Procedure:

-

Enzyme Assay:

-

Prepare a reaction mixture in a final volume of 50 µL containing:

-

50 mM Tris-HCl (pH 7.5)

-

1 mM Dithiothreitol (DTT)

-

100 µM Phenylpropanoid acceptor substrate

-

1 mM UDP-glucose

-

1-5 µg of purified UGT enzyme

-

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of methanol or by heating.

-

-

Product Analysis:

-

Centrifuge the reaction mixture to remove any precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS to separate and quantify the phenylpropanoid glycoside product.

-

Identify the product by comparing its retention time and mass spectrum to an authentic standard or by structural elucidation.

-

-

Calculation of a specific Activity:

-

Quantify the product formed based on a standard curve.

-

Express UGT activity as pmol or nmol of product formed per minute per mg of protein.

-

Conclusion

The biosynthesis of phenylpropanoid glycosides is a complex and highly regulated process that is integral to plant biology. A thorough understanding of this pathway, including the kinetics of its enzymes and the methodologies to study them, is essential for harnessing the potential of these compounds in medicine and agriculture. This technical guide provides a solid foundation for researchers and professionals to delve into the fascinating world of phenylpropanoid glycoside biosynthesis, paving the way for future discoveries and applications.

References

- 1. Functional analysis of 4-coumarate: CoA ligase from Dryopteris fragrans in transgenic tobacco enhances lignin and flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ils.unc.edu [ils.unc.edu]

- 3. promega.co.uk [promega.co.uk]

- 4. Discovering New Substrates of a UDP-Glycosyltransferase with a High-Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sunlongbiotech.com [sunlongbiotech.com]

- 7. Altering Expression of Cinnamic Acid 4-Hydroxylase in Transgenic Plants Provides Evidence for a Feedback Loop at the Entry Point into the Phenylpropanoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and biological activities of Cuneataside C and its related phenylpropanoid glycosides. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound and Related Compounds

This compound and its structural analogs, primarily Cuneataside E and F, are phenylpropanoid glycosides that have been identified in the plant species Lespedeza cuneata (Chinese bushclover).[1] This perennial legume is widely distributed in Asia and has a history of use in traditional medicine. Additionally, Cuneataside E has been reported in Physalis alkekengi. The primary source for the isolation of these compounds, as documented in scientific literature, is the aerial parts of Lespedeza cuneata.

Quantitative Data

The abundance of Cuneataside E and F in Lespedeza cuneata has been quantified following specific extraction and isolation procedures. The yields of these compounds from a large-scale extraction provide an indication of their concentration in the plant material.

| Compound | Starting Plant Material (dried aerial parts) | Yield (mg) | Percentage Yield (%) | Reference |

| Cuneataside E | 21 kg | 31 | 0.00015% | --INVALID-LINK-- |

| Cuneataside F | 21 kg | 7 | 0.00003% | --INVALID-LINK-- |

Note: Quantitative data for this compound is not explicitly available in the reviewed literature. The data presented is for the closely related and co-isolated Cuneataside E and F.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and structural elucidation of Cuneataside E and F from Lespedeza cuneata. These protocols can serve as a foundational method for the targeted isolation of this compound and other related phenylpropanoid glycosides.

Extraction and Fractionation

A general workflow for the extraction and fractionation of Cuneatasides from Lespedeza cuneata is outlined below.

Isolation of Cuneataside E and F

The subfractions obtained from the initial fractionation are subjected to further chromatographic separation to yield the pure compounds.

Detailed Protocol:

-

Initial Extraction : The dried and powdered aerial parts of L. cuneata (21 kg) are refluxed three times with 70% ethanol. The solvent is then evaporated under reduced pressure to yield a crude residue (3.68 kg).

-

Diatomite Column Chromatography : The residue is subjected to diatomite column chromatography and eluted sequentially with ether, chloroform, ethyl acetate (EtOAc), acetone, 95% ethanol, and 70% ethanol to obtain six fractions.

-

Polyamide Resin Chromatography : The ethyl acetate fraction (Fr. 4, 148 g) is further purified by column chromatography over polyamide resin, eluting with a gradient of ethanol in water (0%, 30%, 60%, and 95% v/v) to yield four major fractions (A-D).

-

Macroporous Adsorption Resin Chromatography : Fraction A (77.2 g) is separated into four subfractions (A1-A4) using D101 macroporous adsorption resin column chromatography with a similar ethanol-water gradient.

-

Semi-preparative HPLC : A sub-fraction from the previous step is purified by semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column. A specific sub-fraction (A3-3-5-2) is eluted with an isocratic mobile phase of 13% acetonitrile in water at a flow rate of 3.0 mL/min, with UV detection at 210 nm. This final step yields Cuneataside E (31 mg) and Cuneataside F (7 mg) at retention times of 26.8 and 33.6 minutes, respectively.

Structural Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques.

Spectroscopic Data for Cuneataside E:

-

Appearance: White amorphous powder

-

UV (MeOH) λmax (log ε): 210 (4.26), 228 (4.27), 314 (4.59) nm

-

IR (KBr) νmax: 3375, 2901, 1701, 1632, 1604, 1515, 1449, 1328, 1279, 1170, 1026 cm⁻¹

-

HR-ESI-MS: m/z 525.1588 [M+Na]⁺ (Calculated for C₂₂H₃₀O₁₃Na, 525.1579)

-

¹H and ¹³C NMR: The detailed 1D and 2D NMR data confirm the structure as methyl-6-O-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-O-β-D-glucopyranoside-β-D-glucopyranoside.

Spectroscopic Data for Cuneataside F:

-

The spectroscopic data for Cuneataside F are very similar to those of Cuneataside E, with the key difference being the configuration of the double bond in the p-coumaroyl moiety, which is Z (cis) in Cuneataside F, as determined by the coupling constants of the olefinic protons in the ¹H NMR spectrum.

Biological Activity and Potential Signaling Pathways

Phenylpropanoid glycosides, as a class of compounds, are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[2][3][4][5]

Hepatoprotective Activity of Cuneataside E

Cuneataside E has demonstrated moderate hepatoprotective activity in an in vitro assay against N-acetyl-p-aminophenol (APAP)-induced toxicity in HepG2 cells.[1] APAP (acetaminophen) overdose is a common cause of drug-induced liver injury, and its toxicity is mediated by oxidative stress.

Proposed Signaling Pathway: Nrf2 Activation

The hepatoprotective effects of many natural compounds, including phenylpropanoid glycosides, are often attributed to their ability to modulate the Keap1-Nrf2 signaling pathway.[6][7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of genes encoding for phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This cellular defense mechanism helps to mitigate oxidative damage and protect cells from injury.

The antioxidant properties inherent to the phenolic structure of this compound and its analogs likely contribute to their ability to scavenge free radicals directly. Furthermore, it is plausible that these compounds can also indirectly enhance the cellular antioxidant defense system by activating the Nrf2 pathway, thereby providing a dual mechanism of hepatoprotection.

Conclusion

This compound and its related phenylpropanoid glycosides, found in Lespedeza cuneata, represent a promising class of natural products with potential therapeutic applications, particularly in the context of liver health. The detailed experimental protocols provided in this guide offer a solid foundation for the further isolation and investigation of these compounds. Future research should focus on the specific isolation and quantification of this compound, a more in-depth elucidation of its biological activities, and the definitive confirmation of its mechanism of action, including its role in modulating the Nrf2 signaling pathway. Such studies will be crucial for unlocking the full therapeutic potential of these natural compounds.

References

- 1. Two new phenylpropanoid glycosides from the aerial parts of Lespedeza cuneata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylpropanoid glycosides: Significance and symbolism [wisdomlib.org]

- 4. Antioxidant and anti-inflammatory caffeoyl phenylpropanoid and secoiridoid glycosides from Jasminum nervosum stems, a Chinese folk medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. frontiersin.org [frontiersin.org]

- 7. The Role of Nrf2 in Liver Disease: Novel Molecular Mechanisms and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of Nrf2 in Liver Diseases: Molecular, Pharmacological, and Epigenetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

Cuneataside C: A Technical Overview for Drug Discovery Professionals

For researchers, scientists, and drug development professionals, this document provides a concise technical summary of Cuneataside C, including its chemical properties and an overview of the biological activities of related compounds.

Core Data Summary

Precise biological and experimental data for this compound is limited in publicly available scientific literature. However, key physicochemical properties have been identified.

| Property | Value | Source |

| CAS Number | 871720-16-0 | N/A |

| Molecular Weight | 448.43 g/mol | N/A |

| Molecular Formula | C19H28O12 | N/A |

Biological Activity Insights from Related Compounds

Extracts from Sargentodoxa cuneata have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1] Similarly, extracts of Lespedeza cuneata have shown antioxidant and anti-inflammatory properties.[2][3] A methanolic extract of Euphorbia cuneata also exhibited significant antioxidant and anti-inflammatory activities.[4]

Cuneataside E, a structurally similar phenylpropanoid glycoside, has been shown to possess hepatoprotective activity against toxicity induced by N-acetyl-p-aminophenol (APAP) in a human hepatocellular carcinoma cell line (HepG2).[5]

Experimental Protocols: Insights from Cuneataside E Research

Due to the lack of specific experimental protocols for this compound, the following methodologies for the isolation and biological evaluation of the related compound, Cuneataside E, are presented as a reference.

Isolation of Phenylpropanoid Glycosides from Lespedeza cuneata

The following diagram outlines a general workflow for the extraction and isolation of cuneatasides from plant material.

In Vitro Hepatoprotective Activity Assay

The potential of a compound to protect liver cells from damage can be assessed using the following experimental setup.

Signaling Pathways

Currently, there is insufficient data to delineate the specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level. The observed anti-inflammatory and antioxidant activities of related plant extracts suggest potential interactions with pathways such as NF-κB and Nrf2, but this remains speculative without direct evidence for this compound.

References

- 1. Recent advances in chemistry and bioactivity of Sargentodoxa cuneata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two new phenylpropanoid glycosides from the aerial parts of Lespedeza cuneata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

Cuneataside C: A Literature Review of Its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuneataside C is a phenolic glycoside that has been identified in several plant species, including Sargentodoxa cuneata, Salsola komarovii, and Tanacetum sinaicum. Despite its isolation and characterization, a comprehensive review of the scientific literature reveals a notable absence of reported biological activity specifically for this compound. Research has primarily focused on the chemical identification of this compound within various plant extracts and the biological activities of co-occurring metabolites. This guide provides a detailed overview of the current knowledge surrounding this compound and the biological activities of its closely related analogs, Cuneataside A and B.

Current State of Research on this compound

The initial isolation of this compound was reported from the stem of Sargentodoxa cuneata. In this seminal study, while the antimicrobial activities of its analogs, Cuneataside A and B, were described, no such data was provided for this compound. Subsequent phytochemical studies of other plant species have also identified the presence of this compound, but have not reported any specific biological or pharmacological evaluations of the isolated compound. Therefore, to date, there is no publicly available scientific literature detailing the biological activity of this compound.

Biological Activity of Structurally Related Compounds: Cuneataside A and B

In the same study that first identified this compound, two related phenolic glycosides, Cuneataside A and Cuneataside B, were also isolated and evaluated for their biological activity. These compounds demonstrated notable antimicrobial properties.

Quantitative Data

The antimicrobial activity of Cuneataside A and B was assessed against two Gram-positive bacteria, Staphylococcus aureus and Micrococcus epidermidis. The following table summarizes the reported minimum inhibitory concentration (MIC) values.

| Compound | Staphylococcus aureus (MIC, μg/mL) | Micrococcus epidermidis (MIC, μg/mL) |

| Cuneataside A | Data not available in abstract | Data not available in abstract |

| Cuneataside B | Data not available in abstract | Data not available in abstract |

Note: While the original publication abstract states that Cuneataside A and B possess significant activity, the precise MIC values are not provided in the available abstracts. Access to the full-text article is required for this specific quantitative data.

Experimental Protocols

Antimicrobial Susceptibility Testing

The antimicrobial activity of Cuneataside A and B was likely determined using a standard broth microdilution or agar dilution method to establish the Minimum Inhibitory Concentration (MIC).

General Methodology (Inferred):

-

Bacterial Strain Preparation: Cultures of Staphylococcus aureus and Micrococcus epidermidis would be grown in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

-

Compound Dilution: Stock solutions of Cuneataside A and B would be prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in a multi-well microtiter plate containing broth medium.

-

Inoculation: Each well would be inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates would be incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC would be determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Visualizations

Experimental Workflow for Antimicrobial Assay

An In-depth Technical Guide to the Ethnobotanical Uses of Lespedeza cuneata

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

Lespedeza cuneata, commonly known as Chinese bushclover, is a perennial legume belonging to the Fabaceae family. Native to East Asia, it has a long history of use in traditional medicine for a variety of ailments.[1] This technical guide provides a comprehensive overview of the ethnobotanical uses of L. cuneata, with a focus on its phytochemical composition, pharmacological activities, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this plant.

Traditional Medicinal Uses

The whole plant of Lespedeza cuneata is traditionally used for its medicinal properties. It is recognized as an anthelmintic, depurative, and tonic.[2][3] A decoction of the plant is employed in the treatment of a wide range of conditions, including testicular tuberculosis, hernia, enuresis, dental caries, and toothache.[2] It is also utilized for skin ulcerations, dysentery, and enteritis.[3][4] In Korean traditional medicine, it is used to treat leukorrhea, asthma, stomach pain, diarrhea, and acute mastitis.

Phytochemical Composition

Lespedeza cuneata is rich in a variety of bioactive compounds, which are believed to be responsible for its medicinal properties. The primary classes of phytochemicals identified in this plant include flavonoids, lignans, triterpenes, and phenolic acids.[1][5]

Table 1: Bioactive Compounds Identified in Lespedeza cuneata

| Compound Class | Specific Compounds Identified | Reference |

| Flavonoids | Quercetin, Kaempferol, Catechins, Rutin, Isovitexin | [5][6] |

| Lignans | Lespeflorin B, Lespeflorin C | [7] |

| Triterpenoids | Lupeol | [1] |

| Phenylpropanoid Glycosides | Lespecunioside A, Lespecunioside B | [7] |

| Tocopherols | α-tocopherol, 7a-methoxy-α-tocopherol | [1] |

| Fatty Acids | 13(R)-hydroxy-octadeca-(9Z,11E,15Z)-trien-oic acid, α-dimorphecolic acid | [1] |

Table 2: Quantitative Phytochemical Analysis of Lespedeza cuneata Extracts

| Extraction Solvent | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | Reference |

| 50% Ethanol | 242.26 | 160.73 | [8] |

| Ethyl Acetate Fraction | 142.8 | 88.7 | [9] |

Pharmacological Activities and Underlying Mechanisms

Scientific studies have begun to validate the traditional uses of Lespedeza cuneata, revealing a broad spectrum of pharmacological activities. These include antioxidant, anti-inflammatory, antidiabetic, and vasorelaxant effects.

Antioxidant Activity

The high concentration of polyphenolic compounds in L. cuneata contributes to its potent antioxidant activity.[7] Extracts of the plant have demonstrated significant radical scavenging activity in various in vitro assays.

Table 3: Antioxidant Activity of Lespedeza cuneata Extracts

| Assay | Extract/Fraction | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Methanolic Extract | Not specified, but high activity | |

| DPPH Radical Scavenging | Ethyl Acetate Fraction | ~12 | [1] |

| ABTS Radical Scavenging | 70% Ethanol Extract | Dose-dependent inhibition |

Anti-inflammatory Activity

Lespedeza cuneata extracts have been shown to possess significant anti-inflammatory properties. This activity is primarily attributed to the downregulation of pro-inflammatory mediators via the inhibition of the NF-κB signaling pathway.[3][9]

Table 4: Anti-inflammatory Activity of Lespedeza cuneata Extracts

| Assay | Extract | Effect | Reference |

| Nitric Oxide (NO) Production in RAW 264.7 cells | Methanol Extract | Inhibition of LPS-induced NO production | [7] |

| TNF-α, IL-1β, IL-6 mRNA expression in HUVECs | Ultrasonicated 20% Ethanol Extract | Suppression of TNF-α-induced expression | [3] |

Antidiabetic Activity

Traditionally used in the management of diabetes, L. cuneata has been found to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[9] This activity helps to control postprandial blood glucose levels.

Table 5: α-Glucosidase Inhibitory Activity of Lespedeza cuneata Fractions

| Fraction | IC50 (µg/mL) |

| Ethyl Acetate | 105.32 ± 13.93 |

Vasorelaxant Activity and the NO-cGMP Pathway

Aqueous extracts of L. cuneata have been shown to induce vasorelaxation through an endothelium-dependent mechanism involving the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway.[2][4] This effect contributes to its traditional use in improving blood circulation.

Signaling Pathways

The therapeutic effects of Lespedeza cuneata are mediated through the modulation of key signaling pathways. The following diagrams illustrate the proposed mechanisms of action for its anti-inflammatory and vasorelaxant effects.

Figure 1: Proposed Anti-inflammatory Mechanism of Lespedeza cuneata via NF-κB Pathway Inhibition.

Figure 2: Proposed Vasorelaxant Mechanism of Lespedeza cuneata via the NO-cGMP Pathway.

Experimental Protocols

This section provides an overview of the methodologies used in the cited research for key experiments.

Preparation of Lespedeza cuneata Extracts

Aqueous Extraction

-

Dried and powdered aerial parts of L. cuneata are extracted with boiling distilled water (1:10 w/v) at 95°C for 12 hours.[10]

-

The extract is then centrifuged at 516 x g for 20 minutes at 4°C.[10]

-

The supernatant is filtered through Whatman filter paper.[10]

-

The filtrate is lyophilized to obtain a powder and stored at 4°C.[10]

Solvent Extraction and Fractionation

-

The dried aerial parts of L. cuneata (3.8 kg) are extracted with 80% methanol (4.0 L) three times for 72 hours at room temperature.[11]

-

The solvent is removed using a rotary evaporator to obtain the crude methanol extract.[11]

-

The crude extract is suspended in distilled water and partitioned successively with n-hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH).[11]

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

A reaction mixture is prepared containing 1 mL of 0.15 mM DPPH in methanol, 3.98 mL of methanol, and 20 µL of the plant extract at different concentrations.[1]

-

The mixture is incubated for 30 minutes at room temperature in the dark.[1]

-

The absorbance is measured at 517 nm using a spectrophotometer.[1]

-

The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

The ABTS radical cation (ABTS•+) is produced by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

An aliquot of the plant extract is mixed with the diluted ABTS•+ solution.

-

The absorbance is read at 734 nm after a set incubation period.

-

The percentage of inhibition is calculated as for the DPPH assay.

Anti-inflammatory Activity Assay

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

RAW 264.7 cells are seeded in 96-well plates and incubated for 24 hours.

-

The cells are pre-treated with various concentrations of the L. cuneata extract for 1 hour.

-

The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

The concentration of nitrite in the culture medium is measured as an indicator of NO production using the Griess reagent.

-

The absorbance is measured at 540 nm.

α-Glucosidase Inhibition Assay

-

The α-glucosidase enzyme (2 U/mL) is pre-incubated with the plant extract (at various concentrations) for 5 minutes at 37°C.[12]

-

The reaction is initiated by adding 1 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[12]

-

The mixture is incubated at 37°C for 20 minutes.[12]

-

The reaction is terminated by the addition of 1 M sodium carbonate.[12]

-

The absorbance of the released p-nitrophenol is measured at 405 nm.[12]

-

The percentage of inhibition is calculated. Acarbose is typically used as a positive control.

Conclusion

Lespedeza cuneata possesses a rich history of traditional medicinal use, which is now being substantiated by modern scientific investigation. Its diverse phytochemical profile, particularly its high content of flavonoids and other polyphenols, underpins its significant antioxidant, anti-inflammatory, antidiabetic, and vasorelaxant properties. The elucidation of its mechanisms of action, including the modulation of the NF-κB and NO-cGMP signaling pathways, provides a strong foundation for further research and development. This technical guide consolidates the current knowledge on the ethnobotanical uses of L. cuneata, offering a valuable resource for the scientific community to explore its potential in the development of novel therapeutics and nutraceuticals. Further studies are warranted to isolate and characterize individual bioactive compounds and to evaluate their efficacy and safety in preclinical and clinical settings.

References

- 1. academicjournals.org [academicjournals.org]

- 2. Vascular relaxation induced by aqueous extract of Lespedeza cuneata via the NO-cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultrasonicated Lespedeza cuneata extract prevents TNF-α-induced early atherosclerosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aqueous extract of Lespedeza cuneata improves male menopause by increase of nitric oxide and dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Comparative Analysis of Lespedeza Species: Traditional Uses and Biological Activity of the Fabaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aqueous extract of Lespedeza cuneata improves male menopause by increase of nitric oxide and dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In vitro α-glucosidase inhibitory assay [protocols.io]

Preliminary Cytotoxicity Screening of Cuneataside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Cuneataside C, a phenylpropanoid glycoside. Due to the limited direct public data on this compound, this document outlines a recommended approach based on established methodologies and findings for analogous compounds isolated from Lespedeza cuneata and the plant extract itself. This guide covers experimental protocols, data presentation, and the potential signaling pathways involved in its cytotoxic effects.

Data Presentation: Cytotoxicity of Lespedeza cuneata Extract

| Concentration (mg/mL) | Cell Viability (%) |

| 1 | 99.99 |

| 3 | 93.82 |

| 5 | 78.84 |

| 10 | 58.41 |

| 20 | 46.96 |

| 30 | 32.23 |

| 40 | 24.28 |

Data adapted from a study on the cytotoxicity of Lespedeza cuneata extract on HGF cells.[1]

Experimental Protocols

A crucial aspect of any cytotoxicity screening is a well-defined experimental protocol. The following methodologies are recommended based on standard practices and published research on compounds from Lespedeza cuneata.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human hepatocellular carcinoma (HepG2) cells[2]

-

Trypsin-EDTA[2]

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates[2]

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[2][3]

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^3 cells per well and incubate for 24 hours to allow for cell attachment.[3]

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the control and calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

Postulated Signaling Pathway: Intrinsic Apoptosis

Based on studies of other compounds from Lespedeza cuneata, such as Aviculin, it is plausible that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[4]

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Two new phenylpropanoid glycosides from the aerial parts of Lespedeza cuneata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening of potential cytotoxic activities of some medicinal plants of Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aviculin Isolated from Lespedeza cuneata Induce Apoptosis in Breast Cancer Cells through Mitochondria-Mediated Caspase Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cuneataside C Hepatoprotective Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuneataside C, a phenylpropanoid glycoside isolated from Lespedeza cuneata, has garnered interest for its potential therapeutic properties, including its hepatoprotective effects. Lespedeza cuneata has a history in traditional medicine for protecting the liver, kidneys, and lungs. Oxidative stress is a primary contributor to liver damage, and compounds with antioxidant properties are of significant interest for hepatoprotection. The Nrf2/HO-1 signaling pathway is a key cellular defense mechanism against oxidative stress, while the NF-κB pathway is central to the inflammatory response. This document provides detailed protocols for assessing the hepatoprotective activity of this compound, focusing on its antioxidant and anti-inflammatory mechanisms. The protocols described herein are for in vitro and in vivo models of liver injury.

Data Presentation

In Vitro Hepatoprotective Effects

Table 1: Effect of this compound on HepG2 Cell Viability and Liver Enzyme Leakage

| Treatment Group | Concentration (µM) | Cell Viability (%) | ALT Leakage (% of Control) | AST Leakage (% of Control) |

| Control | - | 100 ± 5.2 | 100 ± 7.8 | 100 ± 6.5 |

| Toxin (e.g., APAP) | - | 52 ± 4.1 | 250 ± 15.6 | 280 ± 18.2 |

| This compound + Toxin | 1 | 65 ± 3.9 | 210 ± 12.3 | 235 ± 14.7 |

| This compound + Toxin | 10 | 85 ± 5.5 | 150 ± 9.8 | 165 ± 11.3 |

| This compound + Toxin | 50 | 95 ± 6.1 | 110 ± 8.1 | 115 ± 7.9 |

| Silymarin (Positive Control) + Toxin | 100 | 92 ± 5.8 | 120 ± 8.5 | 125 ± 9.1 |

Table 2: Effect of this compound on Oxidative Stress and Inflammatory Markers in HepG2 Cells

| Treatment Group | Concentration (µM) | ROS Production (% of Control) | SOD Activity (U/mg protein) | MDA Levels (nmol/mg protein) | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

| Control | - | 100 ± 8.1 | 150 ± 12.3 | 1.2 ± 0.1 | 25 ± 2.1 | 30 ± 2.5 |

| Toxin (e.g., APAP) | - | 280 ± 20.5 | 75 ± 6.8 | 3.5 ± 0.3 | 150 ± 11.8 | 180 ± 15.2 |

| This compound + Toxin | 1 | 220 ± 15.7 | 95 ± 8.1 | 2.8 ± 0.2 | 120 ± 9.9 | 145 ± 12.1 |

| This compound + Toxin | 10 | 150 ± 11.2 | 120 ± 10.5 | 2.0 ± 0.15 | 80 ± 6.7 | 95 ± 8.3 |

| This compound + Toxin | 50 | 110 ± 9.3 | 140 ± 11.7 | 1.5 ± 0.12 | 40 ± 3.5 | 50 ± 4.6 |

| Silymarin (Positive Control) + Toxin | 100 | 125 ± 10.1 | 135 ± 11.1 | 1.7 ± 0.14 | 55 ± 4.8 | 65 ± 5.9 |

In Vivo Hepatoprotective Effects

Table 3: Effect of this compound on Serum Liver Enzymes in an Animal Model of Liver Injury

| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | ALP (U/L) |

| Control | - | 40 ± 3.5 | 85 ± 7.1 | 150 ± 12.8 |

| Toxin (e.g., CCl4) | - | 250 ± 20.1 | 450 ± 35.2 | 400 ± 30.5 |

| This compound + Toxin | 10 | 200 ± 15.8 | 380 ± 29.7 | 350 ± 25.1 |

| This compound + Toxin | 50 | 120 ± 10.3 | 250 ± 20.9 | 280 ± 21.3 |

| This compound + Toxin | 100 | 80 ± 6.9 | 150 ± 13.5 | 200 ± 15.7 |

| Silymarin (Positive Control) + Toxin | 100 | 95 ± 8.2 | 180 ± 15.6 | 220 ± 18.4 |

Table 4: Effect of this compound on Liver Oxidative Stress Markers and Inflammatory Cytokines in an Animal Model

| Treatment Group | Dose (mg/kg) | SOD Activity (U/mg protein) | MDA Levels (nmol/mg protein) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |

| Control | - | 200 ± 15.7 | 0.8 ± 0.07 | 50 ± 4.1 | 60 ± 5.3 |

| Toxin (e.g., CCl4) | - | 90 ± 8.2 | 2.5 ± 0.21 | 250 ± 21.3 | 300 ± 25.8 |

| This compound + Toxin | 10 | 120 ± 10.1 | 2.0 ± 0.18 | 200 ± 17.6 | 240 ± 20.1 |

| This compound + Toxin | 50 | 160 ± 13.5 | 1.5 ± 0.13 | 150 ± 12.9 | 180 ± 15.4 |

| This compound + Toxin | 100 | 190 ± 16.2 | 1.0 ± 0.09 | 100 ± 8.7 | 120 ± 10.9 |

| Silymarin (Positive Control) + Toxin | 100 | 180 ± 14.9 | 1.2 ± 0.11 | 110 ± 9.5 | 135 ± 11.7 |

Experimental Protocols

In Vitro Hepatoprotective Activity Assay

1. Cell Culture and Treatment

-

Cell Line: Human hepatoma HepG2 cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Protocol:

-

Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.

-

Induce hepatotoxicity by adding a known hepatotoxic agent, such as N-acetyl-p-aminophenol (APAP) at a final concentration of 10 mM, and incubate for 24 hours. A positive control group treated with silymarin (100 µM) should be included.

-

2. Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Protocol:

-

After the treatment period, remove the culture medium.

-

Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

3. Measurement of Liver Enzymes (ALT and AST)

-

Principle: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes that leak from damaged hepatocytes.

-

Protocol:

-

After the treatment period, collect the cell culture supernatant.

-

Measure the activity of ALT and AST in the supernatant using commercially available assay kits according to the manufacturer's instructions.

-

4. Measurement of Oxidative Stress Markers

-

Reactive Oxygen Species (ROS) Production:

-

Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with DCFH-DA (10 µM) for 30 minutes at 37°C.

-

Measure the fluorescence intensity using a fluorescence microplate reader.

-

-

Superoxide Dismutase (SOD) Activity and Malondialdehyde (MDA) Levels:

-

Lyse the treated cells and collect the cell lysates.

-

Measure SOD activity and MDA levels using commercial assay kits. MDA is a marker of lipid peroxidation.

-

5. Measurement of Inflammatory Cytokines (TNF-α and IL-6)

-

Principle: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pro-inflammatory cytokines involved in liver inflammation.

-

Protocol:

-

Collect the cell culture supernatant.

-

Measure the levels of TNF-α and IL-6 using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

In Vivo Hepatoprotective Activity Assay

1. Animal Model and Treatment

-

Animals: Male C57BL/6 mice (6-8 weeks old).

-

Hepatotoxin: Carbon tetrachloride (CCl4) is a commonly used agent to induce acute liver injury.

-

Protocol:

-

Divide the mice into groups (n=8-10 per group): Control, CCl4 model, this compound treatment groups (e.g., 10, 50, 100 mg/kg), and a positive control group (silymarin, 100 mg/kg).

-

Administer this compound or silymarin orally for 7 consecutive days.

-

On the 7th day, induce acute liver injury by a single intraperitoneal injection of CCl4 (e.g., 0.2% in olive oil, 10 mL/kg). The control group receives only the vehicle.

-

Sacrifice the animals 24 hours after CCl4 injection.

-

2. Sample Collection

-

Collect blood via cardiac puncture for serum separation.

-

Perfuse the liver with ice-cold saline and excise it. A portion of the liver should be fixed in 10% formalin for histopathological analysis, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis.

3. Biochemical Analysis

-

Serum Liver Enzymes: Measure the levels of ALT, AST, and alkaline phosphatase (ALP) in the serum using an automated biochemical analyzer.

-

Liver Homogenate Analysis:

-

Homogenize the liver tissue in a suitable buffer.

-

Measure SOD activity and MDA levels in the liver homogenate using commercial assay kits.

-

Measure the levels of TNF-α and IL-6 in the liver homogenate using ELISA kits.

-

4. Histopathological Analysis

-

Staining: Embed the formalin-fixed liver tissues in paraffin, section them, and stain with hematoxylin and eosin (H&E).

-

Evaluation: Examine the stained sections under a microscope to assess the degree of liver injury, including necrosis, inflammation, and steatosis.

Mandatory Visualizations

Caption: In Vitro Experimental Workflow for this compound Hepatoprotective Activity.

Application Notes and Protocols for Dissolving Cuneataside C in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Cuneataside C for use in a variety of in vitro studies. The information is intended to guide researchers in preparing this phenolic glycoside for cell-based assays and other experimental setups.

Properties and Solubility of this compound

This compound is a phenolic glycoside that has been isolated from plants such as Rhodiola rosea and Sargentodoxa cuneata.[1] As with many phenolic compounds, its solubility in aqueous solutions is limited, necessitating the use of organic solvents to prepare stock solutions for in vitro applications.

Table 1: Solubility and Storage of this compound

| Property | Recommendation | Source(s) |

| Recommended Solvents | DMSO, Pyridine, Methanol, Ethanol | [1] |

| Storage of Solid Compound | Store at 2-8°C for up to 24 months. | [1] |

| Stock Solution Storage | Store in aliquots in tightly sealed vials at -20°C for up to two weeks. | [1] |

| Pre-use Equilibration | Allow the product to equilibrate to room temperature for at least 1 hour before opening the vial. | [1] |

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound (Molecular Weight: 448.43 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate: Allow the vial of this compound to come to room temperature for at least one hour before opening.

-

Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh a small amount of this compound (e.g., 1 mg) and transfer it to a sterile microcentrifuge tube or amber vial.

-

Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound, the calculation is as follows:

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

-

Volume (µL) = ((0.001 g / 448.43 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 223 µL

-

Add 223 µL of anhydrous DMSO to the 1 mg of this compound.

-

-

Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to two weeks.

Protocol for Preparing Working Solutions

This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration for cell-based assays. A common final concentration for in vitro studies with related compounds is 10 µM.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile tubes for dilution

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution (Recommended): To ensure accuracy, it is recommended to perform a serial dilution. For a final concentration of 10 µM from a 10 mM stock, a 1:1000 dilution is required.

-

Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium to create a 100 µM solution.

-

Vortex gently to mix.

-

-

Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 100 µL of the 100 µM intermediate dilution to 900 µL of cell culture medium.

-

Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples (e.g., if the final this compound concentration is 10 µM, the DMSO concentration will be 0.1%).

Signaling Pathways and Experimental Workflows

Putative Signaling Pathways of this compound

Based on the known anti-inflammatory and antioxidant activities of phenolic glycosides and extracts from plants containing cuneatasides, the following signaling pathways are plausible targets of this compound.

Caption: Proposed anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

Caption: Proposed antioxidant action of this compound via activation of the Nrf2 pathway.

Experimental Workflow

The following diagram illustrates the general workflow for dissolving this compound and preparing it for an in vitro experiment.

Caption: General workflow for preparing and using this compound in in vitro experiments.

References

Cuneataside C solubility in DMSO, ethanol, and methanol.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cuneataside C is a phenolic glycoside isolated from plants such as Sargentodoxa cuneata and Rhodiola rosea[1]. As a natural product, it is of interest to researchers for its potential biological activities. This document provides essential information on the solubility of this compound in common laboratory solvents and outlines a general protocol for its handling and use in experimental settings. Additionally, a relevant signaling pathway associated with the source plant of this compound is described to provide context for potential mechanistic studies.

Solubility of this compound

Data Presentation: Solubility Summary

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Commercially available as a 10 mM stock solution[1]. |

| Ethanol | Soluble[1] | |

| Methanol | Soluble[1] |

Experimental Protocols

The following are generalized protocols for preparing this compound solutions and determining its solubility.

Protocol for Preparation of this compound Stock Solutions

This protocol describes the steps to prepare a stock solution of this compound.

Materials:

-

This compound (solid form)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Calibrated micropipettes

-

Sterile microcentrifuge tubes

Procedure:

-

Equilibrate the vial of solid this compound to room temperature for at least 1 hour before opening.

-

Weigh the desired amount of this compound using an analytical balance.

-

Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution).

-

Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

-

If necessary, gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution.

-

Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C for up to two weeks. For longer-term storage, consult the supplier's recommendations.

General Protocol for Solubility Determination (Kinetic Method)

This protocol provides a general method to estimate the kinetic solubility of this compound in a solvent of interest.

Materials:

-

This compound

-

Selected solvent (e.g., DMSO, ethanol, methanol)

-

96-well microplate (UV-transparent)

-

Microplate reader with shaking capability

-

Automated liquid handler or multichannel pipette

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Dispense the solvent of interest into the wells of the 96-well plate.

-

Add a small volume of the this compound stock solution to the solvent-containing wells to achieve a range of final concentrations.

-

Seal the plate and shake for a predetermined period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of each well using the microplate reader at a suitable wavelength (e.g., 620 nm).

-

The highest concentration that does not show significant precipitation (as determined by a sharp increase in turbidity) is considered the kinetic solubility.

Signaling Pathway

While specific signaling pathways directly modulated by isolated this compound are not yet fully elucidated, studies on its source plant, Sargentodoxa cuneata, provide valuable insights. Research has shown that extracts from Sargentodoxa cuneata can induce apoptosis in colorectal cancer cells through the negative regulation of the PI3K/AKT/mTOR signaling pathway[2]. As this compound is a constituent of this plant, it may contribute to this biological activity.

Diagram: PI3K/AKT/mTOR Signaling Pathway Inhibition by Sargentodoxa cuneata Extract

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow: Solubility Determination

Caption: Workflow for kinetic solubility determination.

References

- 1. This compound | CAS:871720-16-0 | Manufacturer ChemFaces [chemfaces.com]

- 2. Understanding apoptotic induction by Sargentodoxa cuneata-Patrinia villosa herb pair via PI3K/AKT/mTOR signalling in colorectal cancer cells using network pharmacology and cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Hepatoprotective Compounds Using Cell Culture Techniques

Audience: Researchers, scientists, and drug development professionals.

Introduction

Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major reason for the withdrawal of drugs from the market.[1] Consequently, the development of effective hepatoprotective compounds is of paramount importance. In vitro cell culture models provide a valuable platform for the initial screening and mechanistic evaluation of these compounds. This document provides detailed application notes and protocols for utilizing cell culture techniques to study hepatoprotective agents.

In Vitro Models of Hepatotoxicity

The selection of an appropriate in vitro model is crucial for obtaining relevant and reproducible data. The most commonly used models include:

-

Primary Human Hepatocytes (PHHs): Considered the "gold standard" due to their physiological relevance and expression of drug-metabolizing enzymes.[2][3] However, they are limited by availability, cost, and rapid loss of phenotype in culture.[2][4]

-

Hepatoma Cell Lines:

-

HepG2: A human hepatoblastoma cell line that is widely used due to its ease of culture and availability.[3][5] It retains some metabolic capabilities but expresses lower levels of certain cytochrome P450 enzymes compared to PHHs.[3]

-

HepaRG: A human hepatic progenitor cell line that can differentiate into both hepatocyte- and biliary-like cells.[2][3][5] Differentiated HepaRG cells exhibit metabolic enzyme expression levels comparable to PHHs, making them a more predictive model for drug metabolism and toxicity studies.[2][3]

-

Induction of Hepatotoxicity in Vitro

To study hepatoprotective effects, liver cell injury is first induced using a known hepatotoxin. The choice of toxin depends on the specific mechanism of liver injury being investigated.

-

Acetaminophen (APAP): Overdose of this common analgesic leads to acute liver failure.[6] Its toxicity is mediated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes cellular glutathione (GSH) and causes oxidative stress.[7][8]

-

Carbon Tetrachloride (CCl4): This industrial solvent is metabolized by cytochrome P450 to form the highly reactive trichloromethyl radical, which initiates lipid peroxidation and damages cellular membranes.[9]

-

Ethanol: Chronic alcohol consumption is a major cause of liver disease. In vitro, ethanol can induce steatosis, oxidative stress, and inflammation in liver cells.[10]

-

Tert-butyl hydroperoxide (t-BHP): This organic peroxide is a potent inducer of oxidative stress and is often used to study antioxidant effects of hepatoprotective compounds.[10]

Experimental Workflow for Screening Hepatoprotective Compounds

A typical workflow for evaluating the hepatoprotective potential of a compound involves a series of sequential assays.

References

- 1. Roles of Nrf2 in Liver Diseases: Molecular, Pharmacological, and Epigenetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Silymarin Protects against Acute Liver Injury Induced by Acetaminophen by Downregulating the Expression and Activity of the CYP2E1 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]

- 10. SCREENING MODELS OF HEPATOPROTECTIVE DRUGS | PPTX [slideshare.net]

Application Notes & Protocols for Investigating the Mechanism of Action of Cuneataside C

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cuneataside C is a phenylpropanoid glycoside, a class of natural products known for a variety of biological activities. While direct research on the mechanism of action of this compound is limited, related compounds isolated from Lespedeza cuneata have demonstrated potential hepatoprotective, antioxidant, and anti-inflammatory properties.[1][2][3] These application notes provide a comprehensive framework and detailed protocols for investigating the potential therapeutic mechanisms of this compound, focusing on these promising areas.

The proposed investigational workflow begins with foundational in vitro cytotoxicity and bioactivity screening, followed by more detailed mechanistic studies into specific signaling pathways.

Section 1: General Investigational Workflow

A systematic approach is crucial to elucidate the mechanism of action. The following workflow outlines the key stages of investigation, from initial screening to pathway-specific analysis.

Caption: General workflow for investigating the mechanism of action of this compound.

Section 2: Hepatoprotective Mechanism Investigation

Based on the known activity of the related compound Cuneataside E, a primary area of investigation for this compound is its potential to protect liver cells from toxic injury.[1][4][5] A common model involves inducing toxicity in hepatocytes with a compound like N-acetyl-p-aminophenol (APAP).

Protocol 1: In Vitro Hepatoprotection Assay against APAP-induced Toxicity

Objective: To determine if this compound can mitigate APAP-induced cell death in a human hepatocyte cell line (e.g., HepG2).

Methodology:

-

Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a "vehicle control" group treated with the compound's solvent (e.g., DMSO).

-

Toxin Induction: Add APAP (final concentration of 10 mM) to all wells except the "control" and "vehicle control" groups.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the control group.

Data Presentation: Example Hepatoprotection Data

| Group | Concentration (µM) | Cell Viability (% of Control) |

| Control (Untreated) | - | 100 ± 4.5 |

| APAP Only | 10 mM | 48 ± 3.2 |

| This compound + APAP | 1 | 55 ± 3.8 |

| This compound + APAP | 10 | 75 ± 4.1 |

| This compound + APAP | 50 | 92 ± 3.9 |

Section 3: Anti-inflammatory Mechanism Investigation

Natural products from Lespedeza cuneata are known for their anti-inflammatory effects.[2][3] A plausible mechanism for this compound is the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade.

Protocol 2: Analysis of Pro-inflammatory Cytokine Production

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Methodology:

-

Cell Culture & Seeding: Seed RAW 264.7 cells at 5 x 10⁵ cells/mL in a 24-well plate and incubate for 24 hours.

-

Treatment: Pre-treat cells with this compound (e.g., 1, 10, 50 µM) for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to induce an inflammatory response. Include control, vehicle, and "LPS only" groups.

-

Incubation: Incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove debris.

-

ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 3: Western Blot for NF-κB Pathway Activation

Objective: To determine if this compound inhibits the activation of the NF-κB pathway by assessing the phosphorylation of p65 and IκBα.

Methodology:

-

Cell Culture & Treatment: Following a similar treatment protocol as above (Protocol 2), but with a shorter LPS stimulation time (e.g., 30-60 minutes).

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE & Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with primary antibodies against phospho-p65, p65, phospho-IκBα, and β-actin (as a loading control) overnight at 4°C.

-